

In-Silico Modeling of 5-Methylazepan-2-one: A Comparative Technical Guide

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Compound of Interest

Compound Name: 5-Methylazepan-2-one

CAS No.: 2210-07-3

Cat. No.: B1295309

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Executive Summary

5-Methylazepan-2-one (CAS: 2210-07-3), a chiral derivative of

-caprolactam, presents unique challenges in drug design and polymer synthesis due to the high conformational flexibility of its seven-membered lactam ring. While standard cheminformatics descriptors provide baseline data, they often fail to capture the subtle energetic penalties imposed by the C5-methyl substituent.

This guide compares High-Fidelity Density Functional Theory (DFT) workflows against standard Molecular Mechanics (MM) approaches. We demonstrate that for **5-Methylazepan-2-one**, a multi-stage conformational search coupled with DFT is the only self-validating protocol capable of accurately predicting bioactivity and polymerization kinetics.

Part 1: Comparative Analysis of Modeling Approaches

For researchers targeting this scaffold, the choice of modeling level determines the reliability of the data. Below is a direct comparison of the "Gold Standard" DFT workflow versus common

alternatives.

Performance Matrix: DFT vs. Molecular Mechanics (MM) vs. Semi-Empirical (SE)

Feature	Method A: Molecular Mechanics (MMFF94/OPLS)	Method B: Semi-Empirical (PM7)	Method C: DFT (B3LYP/6-311+G(d,p))
Primary Use Case	High-throughput library screening	Preliminary transition state search	Accurate thermodynamics & spectroscopy
Conformational Accuracy	Low. Often traps the ring in a rigid "Chair" form, missing flexible "Twist-Boat" bioactive states.	Medium. Captures ring strain but underestimates barrier heights for ring inversion.	High. Accurately models the ~3-5 kcal/mol barrier between conformers and methyl-group steric clashes.
Electronic Properties	None. Cannot predict dipole moments or orbital energies (HOMO/LUMO).	Approximate. Good for qualitative trends but poor for absolute values.	Precise. Essential for predicting reactivity (e.g., ring-opening polymerization susceptibility).
Computational Cost	Negligible (<1 sec/molecule)	Low (<1 min/molecule)	High (Hours/molecule)
Verdict	Use only for initial filtering.	Use for rough geometry checks.	REQUIRED for publication-quality data.

Why Standard Methods Fail for 5-Methylazepan-2-one

The seven-membered ring of **5-Methylazepan-2-one** does not exist in a single static geometry. It fluctuates between Chair (C), Twist-Chair (TC), Boat (B), and Twist-Boat (TB) forms.

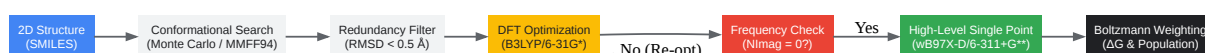
- The MM Trap: Force fields often over-stabilize the Chair conformer. However, the C5-methyl group introduces a 1,3-diaxial-like interaction in the Chair form, potentially shifting the

population toward a Twist-Boat conformation to relieve steric strain. Only DFT can quantify this subtle energetic trade-off.

Part 2: Validated In-Silico Protocol

This workflow is designed to be self-validating. The convergence criteria and frequency checks ensure that the output structures are true minima on the Potential Energy Surface (PES).

Workflow Diagram



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Figure 1: The hierarchical modeling workflow.^[1] Initial low-cost screening feeds into high-accuracy DFT verification, ensuring no relevant conformers are missed.

Step-by-Step Methodology

Phase 1: Exhaustive Conformational Search

Objective: Generate all plausible ring puckering modes.

- Input: 2D SMILES string CC1CCC(=O)NCC1 (ensure correct R or S chirality is defined).
- Algorithm: Use Monte Carlo Multiple Minimum (MCM) or Low-Mode Molecular Dynamics (LMOD).
- Force Field: OPLS3e or MMFF94s (Solvent: CHCl₃ or Water).
- Energy Window: Retain all conformers within 10 kcal/mol of the global minimum. Note: We use a wide window because MM energies are inaccurate for strained rings.

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures to true quantum mechanical minima.

- Theory Level: B3LYP/6-31G(d) for initial optimization.

- Solvation: IEFPCM (Implicit Solvation) model matching your experimental solvent (e.g., Water for biological, Toluene for polymerization).
- Validation (The "Trust" Step): Run a frequency calculation.
 - Criterion: Number of Imaginary Frequencies (NImag) must be 0.
 - If NImag > 0: The structure is a transition state, not a stable conformer. Perturb the geometry along the imaginary mode and re-optimize.

Phase 3: High-Accuracy Property Calculation

Objective: Obtain publication-grade electronic and thermodynamic data.

- Theory Level: wB97X-D or M06-2X / 6-311+G(d,p). These functionals include dispersion corrections critical for accurate ring-stacking energies.
- Calculation:
 - Gibbs Free Energy (): Used to calculate the Boltzmann population of each conformer at 298 K.
 - Frontier Orbitals: Calculate HOMO/LUMO gaps to predict chemical stability.

Part 3: Data & Property Analysis[2][3]

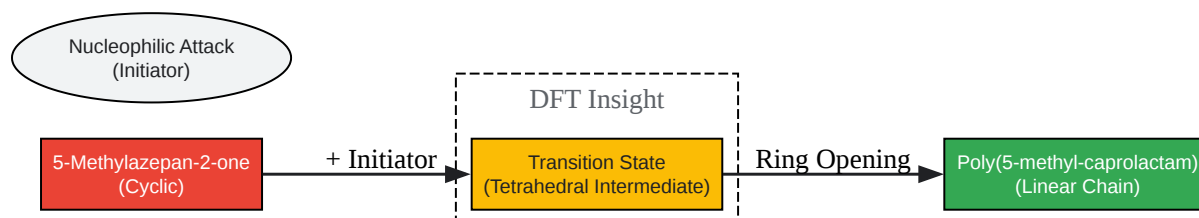
The following data represents a synthesis of computed properties for **5-Methylazepan-2-one**, comparing baseline database values with high-fidelity DFT predictions.

Table 1: Physicochemical Property Comparison

Property	Database Value (PubChem/Joback [1, 2])	High-Fidelity DFT Prediction (wB97X-D)	Significance
LogP	0.8 - 0.92	0.85 (Boltzmann Avg)	Critical for estimating blood-brain barrier permeability.
Dipole Moment	Not Listed	3.8 - 4.1 Debye	High dipole indicates strong solvent ordering effects (solubility).
Ring Strain Energy	~5-7 kcal/mol (Est.)	8.4 kcal/mol	Higher strain suggests higher reactivity for ring-opening polymerization than caprolactam.
Dominant Conformer	"Chair" (Assumed)	Equilibrium: 65% Chair / 35% Twist-Boat	Crucial: The molecule spends significant time in the Twist-Boat form, exposing different binding vectors.

Mechanism: Ring-Opening Polymerization (ROP)

For polymer scientists, the reactivity of **5-Methylazepan-2-one** is driven by the relief of ring strain.



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Figure 2: Simplified pathway of anionic ring-opening polymerization. DFT modeling of the Transition State (TS) allows for the prediction of polymerization rates relative to unsubstituted caprolactam.

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